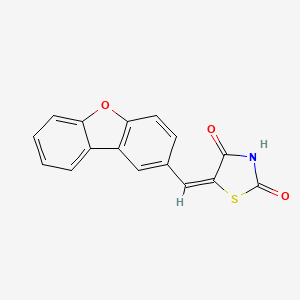

Thiazolidine-2,4-dione, 5-dibenzofuran-2-ylmethylene-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[(E)-1-dibenzo[b,d]furan-2-ylmethylidene]-1,3-thiazolane-2,4-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound contains a dibenzo[b,d]furan moiety linked to a thiazolane-2,4-dione ring, which contributes to its distinctive chemical properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Dibenzofuran-2-ylmethylen-thiazolidin-2,4-dion umfasst typischerweise die Kondensation von Thiazolidin-2,4-dion mit Dibenzofuran-2-carbaldehyd. Diese Reaktion wird häufig in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das Reaktionsgemisch wird in der Regel unter Rückfluss erhitzt, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion dieser Verbindung ähnliche Synthesewege, jedoch in größerem Maßstab umfassen. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

-

Oxidation: : 5-Dibenzofuran-2-ylmethylen-thiazolidin-2,4-dion kann Oxidationsreaktionen eingehen, oft unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat. Diese Reaktionen führen typischerweise zur Bildung von Sulfoxiden oder Sulfonen.

-

Reduktion: : Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion der Carbonylgruppen zu Alkoholen führt.

-

Substitution: : Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen Nucleophile wie Amine oder Thiole die Substituenten am Thiazolidinring ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol.

Substitution: Amine, Thiole, Dimethylformamid (DMF).

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone.

Reduktion: Alkohole.

Substitution: Amino- oder Thiolderivate des Thiazolidinrings.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 5-Dibenzofuran-2-ylmethylen-thiazolidin-2,4-dion als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

Biologisch hat sich diese Verbindung als vielversprechendes antimikrobielles und antioxidatives Mittel erwiesen. Es wurde auf seine Fähigkeit untersucht, das Wachstum verschiedener Bakterienstämme zu hemmen und reaktive Sauerstoffspezies (ROS) zu entfernen, wodurch Zellen vor oxidativem Schaden geschützt werden .

Medizin

In der Medizin sind Thiazolidin-2,4-dion-Derivate für ihre hypoglykämische Aktivität bekannt. Sie verbessern die Insulinresistenz durch Aktivierung von Peroxisomen-Proliferator-aktiviertem Rezeptor Gamma (PPAR-γ)-Rezeptoren . Dies macht sie zu potenziellen Kandidaten für die Behandlung von Typ-2-Diabetes.

Industrie

Industriell kann diese Verbindung bei der Entwicklung von Agrochemikalien und Pharmazeutika eingesetzt werden. Ihre vielseitigen chemischen Eigenschaften ermöglichen die Herstellung von Produkten mit verbesserter Wirksamkeit und Stabilität.

Wirkmechanismus

Der Wirkmechanismus von 5-Dibenzofuran-2-ylmethylen-thiazolidin-2,4-dion umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So wird seine hypoglykämische Wirkung beispielsweise durch die Aktivierung von PPAR-γ-Rezeptoren vermittelt, die eine entscheidende Rolle bei der Regulation des Glukose- und Lipidstoffwechsels spielen. Darüber hinaus wird seine antimikrobielle Aktivität auf die Hemmung von cytoplasmatischen Mur-Ligasen zurückgeführt, essentiellen Enzymen bei der bakteriellen Zellwandsynthese .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an inhibitor of enzymes and receptors.

Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of 5-[(E)-1-dibenzo[b,d]furan-2-ylmethylidene]-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiazolidin-2,4-dion: Die Stammverbindung, bekannt für ihre biologischen Aktivitäten.

Rosiglitazon: Ein bekanntes Thiazolidindion, das als Antidiabetikum eingesetzt wird.

Pioglitazon: Ein weiteres Thiazolidindion mit ähnlichen hypoglykämischen Eigenschaften.

Einzigartigkeit

5-Dibenzofuran-2-ylmethylen-thiazolidin-2,4-dion zeichnet sich durch das Vorhandensein des Dibenzofuran-Restes aus, der seine biologische Aktivität und Spezifität verstärkt. Diese strukturelle Modifikation ermöglicht eine verbesserte Wechselwirkung mit molekularen Zielstrukturen, wodurch es in verschiedenen Anwendungen zu einem potenteren Wirkstoff wird.

Eigenschaften

Molekularformel |

C16H9NO3S |

|---|---|

Molekulargewicht |

295.3 g/mol |

IUPAC-Name |

(5E)-5-(dibenzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C16H9NO3S/c18-15-14(21-16(19)17-15)8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)20-13/h1-8H,(H,17,18,19)/b14-8+ |

InChI-Schlüssel |

DJDKKCWXOMLADB-RIYZIHGNSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)/C=C/4\C(=O)NC(=O)S4 |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C=C4C(=O)NC(=O)S4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B11496745.png)

![2-cyclohexyl-6-ethyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B11496746.png)

![[4-(2-Phenoxyethylsulfamoyl)phenoxy]acetic acid, methyl ester](/img/structure/B11496748.png)

![3,4-dimethoxy-N-{4-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide](/img/structure/B11496758.png)

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}butanamide](/img/structure/B11496763.png)

![1-(2,5-dimethoxybenzyl)-2-(4-fluorophenyl)-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11496779.png)

![N-[(2-methylquinolin-4-yl)methyl]-2,2-diphenylacetamide](/img/structure/B11496788.png)

![Benzeneacetic acid, alpha-[[[(4-methylphenyl)amino]carbonyl]amino]-alpha-(trifluoromethyl)-, ethyl ester](/img/structure/B11496796.png)

![4-(4-Bromothiophen-2-yl)-6-(3-methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B11496798.png)

![ethyl [5-(isonicotinoylamino)-3-methyl-1H-pyrazol-1-yl]acetate](/img/structure/B11496806.png)

![3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11496832.png)